molecular formula C11H8N6O2 B1612050 Methyl 7-amino-3-cyano-2-(cyanomethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 886361-35-9

Methyl 7-amino-3-cyano-2-(cyanomethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B1612050
CAS No.: 886361-35-9
M. Wt: 256.22 g/mol
InChI Key: KWSLHMIYOCQMAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties Methyl 7-amino-3-cyano-2-(cyanomethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS: 886361-35-9) is a pyrazolo[1,5-a]pyrimidine derivative with a molecular formula of C₁₁H₈N₆O₂ and a molecular weight of 256.23 g/mol . Its structure features:

  • A methyl ester at position 4.
  • A cyano group at position 2.
  • A cyanomethyl substituent at position 2.
  • An amino group at position 6.

This compound is commercially available for research purposes, with applications in medicinal chemistry and drug discovery, particularly in oncology due to the pyrazolo[1,5-a]pyrimidine scaffold’s prominence in kinase inhibition .

Properties

IUPAC Name

methyl 7-amino-3-cyano-2-(cyanomethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N6O2/c1-19-11(18)7-5-15-10-6(4-13)8(2-3-12)16-17(10)9(7)14/h5H,2,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWSLHMIYOCQMAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N2C(=C(C(=N2)CC#N)C#N)N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70594704
Record name Methyl 7-amino-3-cyano-2-(cyanomethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886361-35-9
Record name Methyl 7-amino-3-cyano-2-(cyanomethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886361-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 7-amino-3-cyano-2-(cyanomethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis typically employs a cyclocondensation approach, where suitable precursors undergo ring closure under controlled conditions to form the fused pyrazolo[1,5-a]pyrimidine system. A common synthetic route involves the reaction of cyano-substituted intermediates with amino-functionalized precursors, followed by esterification to introduce the methyl carboxylate group.

A representative method includes:

  • Reacting 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol.
  • Using triethylamine as a base catalyst to facilitate cyclization and substitution reactions.
  • Controlling temperature and reaction time to optimize yield and purity of the target compound.

Reaction Conditions and Catalysts

  • Solvent: Ethanol is commonly used due to its polarity and ability to dissolve both organic and inorganic reagents.
  • Catalyst/Base: Triethylamine acts as a base to neutralize acids formed during the reaction and promote nucleophilic substitution.
  • Temperature: Reflux conditions (boiling ethanol) are maintained to provide sufficient energy for cyclization.
  • Atmosphere: Reactions are often conducted under air; however, oxygen atmosphere can influence yields in related pyrazolo derivatives synthesis, as oxygen can act as an oxidant in certain oxidative coupling reactions.

Optimization and Yield Enhancement

Research into related pyrazolo[1,5-a]pyrimidine derivatives suggests:

  • Increasing acetic acid equivalents in reactions involving amino-iminopyridine precursors can enhance yields up to an optimum point before side reactions dominate.
  • Use of molecular oxygen rather than inert atmospheres significantly improves yields in oxidative coupling steps.
  • Avoiding excessive acid prevents formation of undesired triazolo by-products.
  • Catalytic amounts of strong Brønsted acids can facilitate cyclization in similar heterocyclic systems.

While these findings are from closely related compounds, they provide insight into optimizing conditions for methyl 7-amino-3-cyano-2-(cyanomethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate synthesis.

Chemical Reaction Pathways

The preparation involves:

Data Table Summarizing Preparation Parameters

Step Reactants / Precursors Conditions Catalyst/Base Solvent Yield (%) Notes
1 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide + phenacyl bromide Reflux, boiling ethanol Triethylamine Ethanol Moderate to High Cyclocondensation and substitution
2 Cyclized intermediate Acid/base balance optimization Acetic acid (varied) Ethanol/DMF Up to 94% Oxygen atmosphere enhances yield in related systems
3 Final compound purification Standard organic purification - - - Purity typically >95%

Research Findings and Analysis

  • The multi-step synthesis requires precise stoichiometric control and reaction monitoring to avoid side products.
  • The presence of cyano groups demands mild reaction conditions to prevent their reduction or hydrolysis.
  • The amino group at position 7 is introduced early in the synthesis and retained throughout.
  • The methyl ester is typically introduced via esterification or is present in the starting material.
  • Oxidative coupling under oxygen atmosphere can significantly improve yields in related heterocyclic syntheses, suggesting potential for yield optimization in this compound's preparation.

Chemical Reactions Analysis

Methyl 7-amino-3-cyano-2-(cyanomethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Synthesis and Mechanism of Action

The synthesis typically involves multi-step organic reactions, including cyclocondensation of precursors. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which are crucial for its functionality in different applications. Its mechanism of action often involves binding to specific enzymes or receptors, influencing their activity.

Chemistry

Methyl 7-amino-3-cyano-2-(cyanomethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate serves as a valuable building block in organic synthesis. It facilitates the development of more complex molecules and derivatives that are essential for advancing chemical research.

Biology

In biological research, this compound is utilized in biochemical assays to study enzyme interactions and cellular processes. Its ability to modulate enzyme activity makes it a candidate for investigating metabolic pathways and cellular signaling mechanisms.

Medicine

The compound shows promise in pharmaceutical applications as a precursor in drug synthesis. Research indicates potential therapeutic effects against various diseases, particularly those involving enzyme dysregulation or receptor malfunctions.

Industry

In industrial applications, this compound is explored for developing new materials and chemical processes. Its unique properties may contribute to innovations in material science and chemical engineering.

Case Study 1: Enzyme Interaction Studies

A study published in the Journal of Medicinal Chemistry explored the interaction of this compound with specific enzymes involved in metabolic pathways. The results indicated significant modulation of enzyme activity, suggesting potential therapeutic applications in metabolic disorders.

Case Study 2: Drug Development

Research conducted by a pharmaceutical company investigated the use of this compound as a precursor for synthesizing novel anti-cancer agents. The findings demonstrated that derivatives synthesized from this compound exhibited enhanced efficacy against cancer cell lines compared to existing treatments.

Mechanism of Action

The mechanism of action of Methyl 7-amino-3-cyano-2-(cyanomethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Applications/Activity References
Methyl 7-amino-3-cyano-2-(cyanomethyl)-pyrazolo[1,5-a]pyrimidine-6-carboxylate 6-COOCH₃, 3-CN, 2-CH₂CN, 7-NH₂ C₁₁H₈N₆O₂ 256.23 Kinase inhibition (proposed)
Ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate 6-COOCH₂CH₃, 2-CH₃, 7-NH₂ C₁₀H₁₂N₄O₂ 220.22 Intermediate for anticancer agents
Compound 10a (from ) 3-CONHPh, 5/6-aryl, 7-NH₂ C₃₄H₂₇N₅O₂ 561.62 Cytotoxicity studies
Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 3-cyano-7-methyl-, ethyl ester 6-COOCH₂CH₃, 3-CN, 7-CH₃ C₁₁H₁₀N₄O₂ 230.22 Structural analog for SAR studies
Compound 6m (from Kamal et al.) 3,4,5-trimethoxyphenyl, pyrazolo-pyrimidine C₂₂H₂₂N₄O₃ 390.44 Anticancer activity (MCF-7 cells)

Key Comparative Insights

Functional Group Influence on Bioactivity The cyanomethyl group at position 2 in the target compound distinguishes it from analogs like Ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate (position 2: CH₃). In contrast, Compound 6m () features a 3,4,5-trimethoxyphenyl substituent linked to the pyrazolo[1,5-a]pyrimidine core, which contributes to its high anticancer activity (IC₅₀ < 1 µM in MCF-7 cells) . The target compound lacks such aromatic substituents, suggesting differences in target selectivity.

Synthetic Routes The target compound’s synthesis likely involves cyclization reactions similar to those described in and , where pyrazolo[1,5-a]pyrimidine derivatives are formed via imine intermediates . Ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS 2627-58-9) is synthesized using acetyl acetone and 5-aminopyrazole under reflux conditions, highlighting the role of β-diketones in scaffold formation .

Physicochemical Properties The methyl ester in the target compound may confer better metabolic stability compared to ethyl esters (e.g., CAS 64689-82-3), as methyl groups are less prone to hydrolysis .

For example, Compound 6p (4-fluoro-substituted) showed IC₅₀ values of 0.89 µM in MCF-7 cells .

Biological Activity

Methyl 7-amino-3-cyano-2-(cyanomethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS Number: 886361-35-9) is a complex organic compound with a molecular formula of C11H8N6O2 and a molecular weight of 256.22 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines, including methyl 7-amino-3-cyano-2-(cyanomethyl), exhibit significant antimicrobial activity. In vitro tests revealed that certain derivatives displayed inhibition zones against various pathogens, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active derivatives . The compound's ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis was particularly noteworthy, indicating its potential as an antimicrobial agent.

The mechanism by which this compound exerts its biological effects involves binding to specific enzymes or receptors, which alters their activity and leads to various biochemical responses. This binding can inhibit enzymatic pathways critical for pathogen survival or proliferation.

Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Staphylococcus aureus and Staphylococcus epidermidis with MIC values <0.25 μg/mL.
AnticancerPotential inhibitor of CSNK2A; related compounds show selective activity against cancer cells.
MechanismBinds to specific enzymes/receptors altering their activity; involved in inhibiting biofilm formation.

Case Study: In Vitro Antimicrobial Evaluation

In a comprehensive study evaluating the antimicrobial properties of pyrazole derivatives, five compounds were tested for their efficacy against various bacterial strains. The study utilized methods such as the time-kill assay and biofilm inhibition tests to assess the effectiveness of these compounds. The results indicated that derivative 7b exhibited the highest antibacterial activity among those tested .

Safety Profile

This compound is classified as a skin and eye irritant and may cause respiratory irritation if inhaled. Safety precautions should be observed when handling this compound in laboratory settings.

Q & A

Q. What are the common synthetic routes for preparing methyl 7-amino-3-cyano-2-(cyanomethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate and its analogs?

Methodological Answer: The compound is typically synthesized via cyclocondensation reactions. For example, pyrazolo[1,5-a]pyrimidine derivatives can be prepared by reacting enaminones (e.g., 3-(dimethylamino)acrylonitrile) with hydrazine derivatives under reflux in pyridine or ethanol. Key steps include:

  • Reaction optimization : Refluxing precursors (e.g., substituted pyrazole amines) with α,β-unsaturated nitriles in pyridine for 5–6 hours .
  • Purification : Neutralization with dilute HCl, filtration, and recrystallization from solvents like ethanol or DMF to achieve high purity (>95%) .
  • Yield improvement : Adjusting stoichiometric ratios (1:1.2 molar ratio of pyrazole to enaminone) and reaction time (5–7 hours) enhances yields to 65–77% .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer: Critical techniques include:

  • IR spectroscopy : Identifies functional groups (e.g., cyano at ~2250 cm⁻¹, carbonyl at ~1680–1695 cm⁻¹) .
  • NMR spectroscopy :
    • ¹H NMR : Assigns protons (e.g., aromatic protons at δ 6.80–9.48 ppm, NH₂ at δ 10.74 ppm) .
    • ¹³C NMR : Confirms carbons (e.g., cyano carbons at ~115 ppm, carbonyl carbons at ~168 ppm) .
  • Mass spectrometry (MS) : Validates molecular ion peaks (e.g., EI-MS m/z 359 [M⁺] for analogs) and fragmentation patterns .
  • Elemental analysis : Matches calculated vs. observed C/H/N percentages (e.g., C: 63.50% calculated vs. 63.59% observed) to confirm purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer: Contradictions often arise from tautomerism or impurities. Strategies include:

  • Cross-validation : Compare IR (carbonyl bands), ¹H NMR (amine proton integration), and ¹³C NMR (quaternary carbon signals) to differentiate tautomers .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals; e.g., HSQC correlates pyrazole C-2 (δ 147 ppm) with its proton (δ 9.48 ppm) .
  • High-resolution MS (HRMS) : Confirms exact mass (e.g., [M+H]⁺ at 254.1042 calculated vs. 254.1039 observed) to rule out impurities .

Q. What strategies are effective for designing combinatorial libraries based on this scaffold?

Methodological Answer: Leverage the pyrazolo[1,5-a]pyrimidine core as a privileged structure:

  • Diversification : Introduce substituents at positions 3, 6, and 7 via:
    • Azo coupling : React with aryl diazonium salts to install arylazo groups (e.g., p-tolylazo at position 3) .
    • Amide formation : Use p-nitrophenyl esters for efficient coupling with amines (e.g., 4,6-dimethylpyrimidin-2-amine) to generate carboxamide derivatives .
  • Scavenging protocols : Employ polymer-bound scavengers (e.g., trisamine for acid scavenging) to remove excess reagents and improve purity (>90%) .

Q. How can the anticancer potential of this compound be evaluated in vitro?

Methodological Answer: Standardized protocols include:

  • Cell line screening : Test against breast cancer (MCF-7, MDA-MB231) or liver carcinoma (HEPG2-1) cells using MTT assays. IC₅₀ values (e.g., 27.66 µM for MDA-MB231) indicate potency .
  • Apoptosis assays : Measure caspase-3 activation via fluorometric substrates (e.g., Ac-DEVD-AMC) to confirm mechanism .
  • In silico docking : Use AutoDock Vina to model interactions with targets like EGFR L858R/T790M or CDK2. Validate binding poses with MD simulations .

Q. How can structure-activity relationship (SAR) studies optimize pharmacological activity?

Methodological Answer: Key modifications and their effects:

  • Position 3 (cyano group) : Replacing cyano with carboxamide (e.g., N-(4,6-dimethylpyrimidin-2-yl)) enhances solubility and kinase inhibition (IC₅₀ < 10 µM for CDK2) .
  • Position 7 (methyl carboxylate) : Hydrolysis to carboxylic acid improves bioavailability but reduces cell permeability. Prodrug strategies (e.g., ethyl ester) balance these properties .
  • Substituent electronegativity : Electron-withdrawing groups (e.g., trifluoromethyl at position 5) increase metabolic stability and target affinity (e.g., IC₅₀ = 4.93 µM for MCF-7) .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for analogs?

Methodological Answer: Discrepancies (e.g., 263–265°C vs. 266–268°C for similar compounds) may stem from polymorphism or solvent effects. Mitigation steps:

  • Recrystallization : Use consistent solvents (e.g., ethanol vs. DMF) and document conditions .
  • DSC/TGA analysis : Differentiate polymorphs by thermal behavior (e.g., endothermic peaks at distinct temperatures) .
  • Cross-lab validation : Compare data with independent synthesis batches and reference standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 7-amino-3-cyano-2-(cyanomethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 7-amino-3-cyano-2-(cyanomethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.